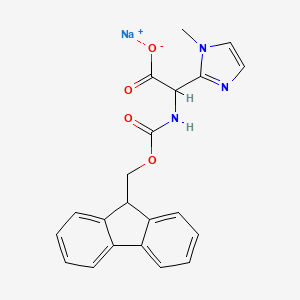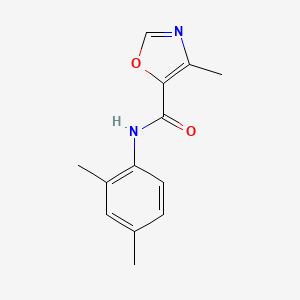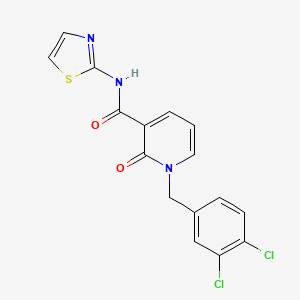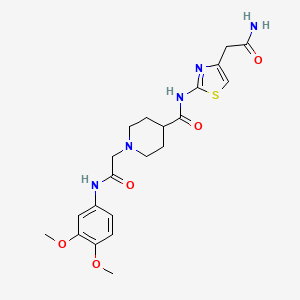
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound used in the field of biochemistry and biotechnology. This compound is a derivative of lysine, one of the twenty amino acids that make up proteins. Fmoc-Lys(Mtt)-OH is commonly used in the synthesis of peptides and proteins due to its ability to protect the amino group of lysine during chemical reactions.
作用机制
The mechanism of action of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is based on its ability to protect the amino group of lysine during peptide synthesis. The Fmoc group is removed using a base such as piperidine, which exposes the amino group of lysine for further chemical reactions. The Mtt group is removed using a mild acid such as trifluoroacetic acid to yield the final peptide product.
Biochemical and Physiological Effects:
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH does not have any direct biochemical or physiological effects as it is a chemical compound used in the synthesis of peptides and proteins. However, the peptides and proteins synthesized using Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH may have a wide range of biochemical and physiological effects depending on their structure and function.
实验室实验的优点和局限性
The use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis has several advantages. It allows for the protection of the lysine residue during chemical reactions, which enables the synthesis of longer and more complex peptides. Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is also stable under a wide range of reaction conditions, which makes it a versatile reagent for peptide synthesis.
However, there are also limitations to the use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH. The synthesis of peptides using Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH can be time-consuming and require multiple steps. Additionally, the Mtt group can be difficult to remove, which can lead to low yields of the final peptide product.
未来方向
There are several future directions for the use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis. One area of research is the development of new protecting groups that can be used in peptide synthesis. These protecting groups may offer improved stability and ease of removal compared to current protecting groups.
Another area of research is the development of new methods for peptide synthesis that are more efficient and require fewer steps. This may involve the use of new reagents or techniques that can streamline the synthesis process.
Conclusion:
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is a chemical compound used in the synthesis of peptides and proteins. It is widely used in the field of biochemistry and biotechnology for the development of drugs, vaccines, and diagnostic tools. The use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis has several advantages, but also has limitations. There are several future directions for the use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis, including the development of new protecting groups and more efficient synthesis methods.
合成方法
The synthesis of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH involves several steps. The first step is the protection of the amino group of lysine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected lysine is then reacted with 9-fluorenylmethoxycarbonyl (Fmoc) chloride to form Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Boc)-OH. The Boc group is then removed and the resulting Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate-OH is reacted with 2-(1-methylimidazol-2-yl)acetic acid and 4-methyltrityl chloride to form Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH.
科学研究应用
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is widely used in the field of biochemistry and biotechnology for the synthesis of peptides and proteins. Peptides and proteins are important molecules that play a crucial role in various biological processes. They are used in the development of drugs, vaccines, and diagnostic tools. Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is used to protect the lysine residue during peptide synthesis, which allows for the creation of longer and more complex peptides.
属性
IUPAC Name |
sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4.Na/c1-24-11-10-22-19(24)18(20(25)26)23-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-11,17-18H,12H2,1H3,(H,23,27)(H,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUITYAXYBBHIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N3NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2644263.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide](/img/structure/B2644264.png)
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)

![1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2644269.png)
![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2644273.png)

![2-(4-Acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2644275.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2644282.png)